3-benzyl-4H-quinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-benzyl-4H-quinazoline |
InChI |
InChI=1S/C15H14N2/c1-2-6-13(7-3-1)10-17-11-14-8-4-5-9-15(14)16-12-17/h1-9,12H,10-11H2 |
InChI Key |
HERJRWHBAKYPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Benzyl 4h Quinazoline and Its Chemical Analogs
Classical and Established Synthetic Routes to the Quinazoline (B50416) Core
The foundational methods for quinazoline synthesis have been established for over a century and continue to be relevant in many applications. These routes typically involve the condensation and cyclization of readily available starting materials.
Niementowski Reaction and Related Condensation Protocols
The Niementowski reaction, first reported in 1895, is a cornerstone in the synthesis of 4-oxo-3,4-dihydroquinazolines (quinazolinones). The classical approach involves the thermal condensation of an anthranilic acid with an amide. tandfonline.comtandfonline.com While the direct synthesis of 3-benzyl-4H-quinazoline is not the primary outcome of the classical Niementowski reaction, the resulting quinazolinone can be a key intermediate. Subsequent chemical modifications would be necessary to arrive at the target 4H-quinazoline structure.
Variations of this reaction have been developed to improve yields and expand its scope. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve the efficiency of the Niementowski synthesis. nih.gov A notable modification involves a one-pot, three-component reaction of isatoic anhydride (B1165640), benzylamine (B48309), and an aromatic aldehyde under solvent-free and catalyst-free conditions, affording 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-ones in excellent yields. tandfonline.com This method presents a greener alternative to traditional approaches that often require high temperatures and harsh conditions.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product | Yield | Reference |
| Isatoic anhydride | Benzylamine | Aromatic aldehydes | 70°C, solvent-free, catalyst-free, 8-15 min | 3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives | Excellent | tandfonline.com |
Cyclization Reactions Involving Aromatic Amines and Carbonyl Compounds
A more direct and widely employed classical route to the this compound scaffold involves the cyclization of 2-aminobenzylamine with aldehydes. This method directly furnishes the desired quinazoline ring system. The reaction proceeds through the initial formation of a Schiff base between the primary amine of 2-aminobenzylamine and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the final product. Various oxidizing agents can be employed to facilitate the final aromatization step.
Modern Catalytic Approaches in this compound Synthesis
The advent of modern catalysis has revolutionized the synthesis of heterocyclic compounds, including this compound. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical techniques.
Transition Metal-Mediated Cyclizations (e.g., Copper-, Palladium-, Iridium-, Cobalt-, Manganese-Catalyzed Reactions)
Transition metals have proven to be powerful catalysts for the construction of the quinazoline core.
Copper-catalyzed reactions are particularly prevalent due to the low cost and low toxicity of copper. One approach involves the copper-catalyzed synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from N-benzylanthranilamides and benzylamines. beilstein-journals.org Another efficient method is the copper-catalyzed three-component reaction of 2-amino-N-benzylbenzamides, terminal alkynes, and tosyl azide, which proceeds via a click reaction followed by ring cleavage to afford 3-benzyl-2-(substituted-benzyl)quinazolin-4(3H)-ones in high yields. nih.gov
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Product | Yield | Reference |
| 2-Amino-N-benzylbenzamide | 1-(Benzyloxy)-4-ethynylbenzene | TsN₃ | CuI | 3-Benzyl-2-(4-(benzyloxy)benzyl)quinazolin-4(3H)-one | 94% | nih.gov |
| 2-Amino-N-benzylbenzamide | Phenylacetylene | TsN₃ | CuI | 3-Benzyl-2-benzylquinazolin-4(3H)-one | 89% | nih.gov |
Palladium-catalyzed reactions offer a versatile platform for quinazoline synthesis, often through cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been utilized in multi-step syntheses to construct complex quinazoline derivatives. researchgate.net
Iridium-catalyzed reactions have been developed for the synthesis of quinazolines in environmentally benign solvents like water. These reactions often proceed via a hydrogen transfer mechanism, providing an atom-economical route to the desired products. clockss.org
Cobalt-catalyzed synthesis of quinazolines has been achieved through C-H activation pathways. For instance, a Co(III)-catalyzed reaction between N-sulfinylimines or benzimidates and dioxazolones (as a nitrile synthon) provides access to two different classes of quinazolines. tandfonline.com More recently, a single-cobalt-atom catalyst has been developed for the three-component oxidative annulation of 2-aminobenzyl alcohols or 2-aminobenzophenones with primary alcohols and ammonia (B1221849) to produce 2-alkylquinazolines. researchgate.net
Manganese-catalyzed reactions have also been explored for the synthesis of quinazoline derivatives, contributing to the growing toolbox of first-row transition metal catalysis.
Organocatalytic and Metal-Free Protocols
In a move towards more sustainable and cost-effective synthesis, organocatalytic and metal-free approaches have gained significant traction. These methods avoid the use of potentially toxic and expensive transition metals.
A notable example is a metal-free, four-component reaction for the preparation of substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide. This method involves the direct functionalization of the C-H bond ortho to the amino group in anilines. rsc.org Another efficient, metal-free, one-pot, three-component synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been reported, involving the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.org
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product | Yield | Reference |
| Anilines | Aromatic aldehydes | Ammonium iodide | Metal-free | Substituted quinazolines | - | rsc.org |
| Arenediazonium salts | Nitriles | Bifunctional aniline derivatives | Metal-free, 60 °C | 3,4-Dihydroquinazolines / Quinazolin-4(3H)-ones | Good to excellent | acs.org |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. In the context of this compound synthesis, several strategies have been employed to enhance the environmental friendliness of the process.
Microwave-assisted synthesis has emerged as a key green technology. It often leads to dramatic reductions in reaction times, increased yields, and can enable reactions to proceed under solvent-free conditions. nih.govclockss.orgresearchgate.net For example, the synthesis of quinazolin-4(3H)-ones from anthranilamide and acyl chlorides has been achieved in minutes under microwave irradiation, compared to hours using conventional heating. clockss.org
Solvent-free reactions represent another significant green advancement. The aforementioned catalyst-free and solvent-free synthesis of 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, benzylamine, and aromatic aldehydes is a prime example of this approach, offering high efficiency and a simplified work-up procedure. tandfonline.com
The use of greener solvents , such as water or deep eutectic solvents, is also a key aspect of green quinazoline synthesis. tandfonline.comclockss.org Iridium-catalyzed syntheses of quinazolines have been successfully carried out in water, which is a non-toxic, non-flammable, and abundant solvent. clockss.org
One-pot and multi-component reactions contribute to the greenness of a synthesis by reducing the number of synthetic steps, minimizing waste generation from intermediate purifications, and saving time and resources. Several one-pot syntheses of quinazoline derivatives have been developed, including metal-free three-component reactions. tandfonline.comacs.org
| Green Chemistry Principle | Synthetic Approach | Starting Materials | Product | Reference |
| Microwave-assisted, Solvent-free | Condensation | Anthranilamide, Acyl chlorides | Quinazolin-4(3H)-ones | clockss.org |
| Solvent-free, Catalyst-free | Three-component reaction | Isatoic anhydride, Benzylamine, Aromatic aldehydes | 3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives | tandfonline.com |
| Use of Green Solvent (Water) | Iridium-catalyzed reaction | Diamines/Nitroamines, Diols | Quinoxalines, Benzimidazoles, Quinazolines | clockss.org |
| One-pot, Metal-free | Three-component reaction | Arenediazonium salts, Nitriles, Bifunctional aniline derivatives | 3,4-Dihydroquinazolines / Quinazolin-4(3H)-ones | acs.org |
Solvent-Free and Catalyst-Free Conditions
A highly efficient and environmentally benign approach for synthesizing 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives has been developed that proceeds under solvent-free and catalyst-free conditions. tandfonline.com This method involves the three-component reaction of isatoic anhydride, benzylamine, and various aromatic aldehydes. tandfonline.com The process is notable for its simplicity: the reactants are mixed and heated to approximately 70°C for a short duration of 8-15 minutes. tandfonline.com Upon completion, the product is easily isolated by pouring the mixture into water, followed by filtration and recrystallization from ethanol. tandfonline.com
This strategy offers a green alternative to traditional methods that often require toxic solvents, expensive catalysts, and prolonged reaction times. tandfonline.comscispace.com While many syntheses of quinazolin-4(1H)-one derivatives use ammonia or other ammonium salts, the use of benzylamine in this context is less common, providing a direct route to N-3 benzylated quinazolinones. tandfonline.com The reactions proceed to completion quickly and result in excellent yields of the corresponding 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. tandfonline.com
The table below illustrates the efficiency of this method with various aromatic aldehydes.
| Entry | Aromatic Aldehyde (3) | Product | Time (min) | Yield (%) |
| 1 | C6H5CHO | 3-Benzyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 10 | 96 |
| 2 | 4-CH3C6H4CHO | 3-Benzyl-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one | 12 | 95 |
| 3 | 4-ClC6H4CHO | 3-Benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 8 | 98 |
| 4 | 4-FC6H4CHO | 3-Benzyl-2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 8 | 97 |
| 5 | 4-BrC6H4CHO | 3-Benzyl-2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one | 10 | 96 |
| 6 | 2-ClC6H4CHO | 3-Benzyl-2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 15 | 92 |
| 7 | 4-NO2C6H4CHO | 3-Benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 10 | 95 |
Data sourced from a study on the solvent-free synthesis of 3-benzylquinazolin-4(1H)-one derivatives. tandfonline.com
Other solvent-free approaches for quinazolinone synthesis often utilize catalysts like montmorillonite (B579905) K-10 clay, which has been shown to be an efficient and reusable catalyst for the reaction between anthranilic acid and various amides under heating. slideshare.netresearchgate.net
Microwave-Assisted and Ultrasound-Promoted Methods
To accelerate chemical reactions, reduce energy consumption, and improve product yields, microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis. scispace.comresearchgate.netiau.ir These techniques have been successfully applied to the synthesis of quinazolines and quinazolinones. tandfonline.comnih.gov
Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. scispace.comresearchgate.net For instance, the condensation of anthranilic amide with aldehydes to form quinazolin-4(3H)-ones can be achieved in 3-5 minutes under microwave irradiation in the presence of a catalytic amount of antimony(III) trichloride (B1173362) (SbCl3), with yields ranging from 80-98%. scispace.com In contrast, the same reaction under classical heating requires 3-5 hours and results in lower yields. scispace.com The synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide has also been efficiently performed using microwave irradiation (800 W at 135 °C for 4 minutes), demonstrating the method's utility for creating diverse quinazolinone scaffolds. researchgate.net
Ultrasound-promoted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature conditions, enhancing reaction rates. iau.irarkat-usa.org An environmentally friendly Bischler cyclization to produce quinazolines with diverse substitutions has been developed using ultrasound. nih.gov A notable application is the Yb(OTf)3-catalyzed synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides. arkat-usa.org In a direct comparison, the ultrasound-assisted method (45 minutes at 40°C) consistently provided higher yields (e.g., 95% for 2-methyl-4(3H)-quinazoline) than the microwave-assisted protocol (6 minutes at 80°C, 72% yield). arkat-usa.org This highlights the potential of sonochemistry to drive reactions efficiently under milder temperature conditions. iau.irarkat-usa.org
The following table compares the efficiency of microwave (MW) versus ultrasound (US) for the synthesis of 2-substituted-4(3H)-quinazolines.
| Entry | R | Product | Yield (MW) (%) | Yield (US) (%) |
| 1 | CH3 | 2-Methyl-4(3H)-quinazoline | 72 | 95 |
| 2 | C2H5 | 2-Ethyl-4(3H)-quinazoline | 75 | 98 |
| 3 | C6H5 | 2-Phenyl-4(3H)-quinazoline | 80 | 97 |
| 4 | 4-Cl-C6H4 | 2-(4-Chlorophenyl)-4(3H)-quinazoline | 78 | 96 |
| 5 | 4-F-C6H4 | 2-(4-Fluorophenyl)-4(3H)-quinazoline | 76 | 95 |
Data adapted from a study comparing microwave and ultrasound-assisted synthesis. arkat-usa.org
Utilization of Deep Eutectic Solvents
Deep eutectic solvents (DESs) represent a new generation of green solvents that are gaining significant attention in chemical synthesis. royalsocietypublishing.orgrsc.org Formed from a mixture of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD) such as urea, tartaric acid, or sugars, DESs offer numerous advantages. tandfonline.comrsc.org They are biodegradable, have low toxicity, low volatility, high solvation capacity, and are often prepared from inexpensive, renewable resources. rsc.orgnih.gov
DESs have been successfully employed as both the reaction medium and catalyst for the synthesis of quinazolinones. rsc.orgresearchgate.net In one study, a choline chloride:urea (1:2) mixture was identified as the most efficient DES for the synthesis of 2-methyl quinazolinone derivatives. researchgate.net Another protocol describes a facile and environmentally sustainable method for preparing bis-quinazolinones using a recyclable l-(+)-tartaric acid–choline chloride DES under ultrasonic irradiation, affording products in good-to-excellent yields. royalsocietypublishing.orgnih.gov The use of DESs often eliminates the need for traditional volatile organic solvents and can simplify product purification. tandfonline.comnih.gov The inherent acidity or basicity of the DES can also catalyze the reaction, avoiding the need for external catalysts. researchgate.net
Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. nih.govacs.org These strategies are powerful tools for rapidly generating libraries of complex molecules, such as quinazolines, from simple precursors. acs.orgacs.org
A prime example directly relevant to the synthesis of this compound analogs is the three-component condensation of isatoic anhydride, a primary amine (such as benzylamine), and an aldehyde. tandfonline.comresearchgate.net This reaction assembles the quinazolinone core in a single, efficient step. The use of isatoic anhydride as a precursor is common in these syntheses. researchgate.net Similarly, a one-pot, three-component reaction of 2-aminobenzylamines, aryl aldehydes, and a catalyst system has been used to generate substituted quinazolines. nih.gov
More complex polycyclic quinazolinones have been synthesized using Ugi four-component reactions (Ugi-4CR) followed by cyclization steps. nih.govacs.org For instance, an acid, aldehyde, isocyanide, and an amine component can be combined, with the resulting Ugi adduct undergoing a subsequent palladium-catalyzed annulation or a radical-induced cyclization to yield the final polycyclic structure. nih.govacs.org These MCR-based approaches exemplify modern synthetic efficiency, allowing for the construction of significant molecular complexity in a limited number of steps. acs.org
Design Principles for Precursor Selection and Derivatization Logic in Quinazoline Synthesis
The synthesis of a specific quinazoline derivative like this compound is governed by a logical selection of precursors, where each starting material contributes a specific fragment to the final structure. The choice of synthetic strategy, whether a stepwise or multicomponent reaction, dictates the specific precursors required.
The Quinoline Core Precursor : The benzene (B151609) ring and the adjacent nitrogen and carbonyl group of the quinazolinone skeleton are typically derived from an anthranilic acid derivative. Common starting materials include anthranilic acid itself, isatoic anhydride, 2-aminobenzamides, or 2-aminobenzonitriles. scispace.comresearchgate.netorganic-chemistry.org Isatoic anhydride is a particularly popular and reactive precursor for three-component reactions. researchgate.net
The N-3 Substituent Precursor : The substituent at the N-3 position is determined by the nitrogen source used in the cyclization. To install a benzyl (B1604629) group at this position, benzylamine is the logical choice. tandfonline.com In syntheses starting from an intermediate like 2-acylaminobenzoic acid (formed from anthranilic acid), benzylamine acts as the nucleophile that closes the pyrimidine (B1678525) ring, incorporating the benzyl moiety at N-3. tandfonline.com
The C-2 Substituent Precursor : The group at the C-2 position is typically introduced via an aldehyde, ketone, or orthoester. tandfonline.comscispace.com In the three-component synthesis of 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-ones, the choice of aromatic aldehyde directly determines the aryl group at the C-2 position. tandfonline.com For instance, using benzaldehyde (B42025) yields a 2-phenyl substituent, while using 4-chlorobenzaldehyde (B46862) results in a 2-(4-chlorophenyl) substituent. tandfonline.com If the C-2 position is to remain unsubstituted, a reagent like trimethyl orthoformate can be used. tandfonline.comresearchgate.net
The derivatization logic, therefore, involves a modular approach. By systematically varying the anthranilic acid derivative (to modify the benzene ring), the amine (to alter the N-3 substituent), and the aldehyde/ketone (to change the C-2 substituent), a diverse library of quinazoline analogs can be synthesized. This modularity is particularly powerful in multicomponent reaction strategies, where these three key components can be varied to rapidly explore chemical space around the quinazoline scaffold.
Chemical Reactivity, Transformation, and Derivatization Strategies of 3 Benzyl 4h Quinazoline
Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline (B50416) Ring
The quinazoline ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. The benzyl (B1604629) group at the N-3 position enhances the chemical versatility of the quinazoline core.
Nucleophilic substitution is a common reaction pathway for introducing functional groups onto the quinazoline scaffold. For instance, in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a key step involves the displacement of a leaving group by a nucleophile. nih.gov One synthetic route involves the reaction of 2-bromomethyl-3-phenyl-quinazolin-4(3H)-one with phenylhydrazine (B124118), where the bromine atom is displaced by the amino group of phenylhydrazine in a nucleophilic substitution reaction to form a new C-N bond. nih.gov Similarly, the synthesis of 3-substituted quinazolin-4(3H)-ones from 2-aminobenzamides can proceed through a cascade of reactions that include nucleophilic attack. acs.org
The benzyl group itself can be subject to nucleophilic substitution, particularly at the benzylic position. Oxidation of 3-benzyl-4H-quinazoline can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline (B8668462) derivatives.
Ring Annulation and Further Functionalization Reactions
Ring annulation strategies are employed to construct polycyclic systems incorporating the quinazoline core, often leading to compounds with unique structural and biological profiles. A notable example is the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.orgnih.gov This multi-step synthesis utilizes a combination of palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, followed by an acid-mediated cycloisomerization to construct the fused ring system. beilstein-journals.orgnih.gov
Another approach involves the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones. This reaction provides a regioselective method for synthesizing 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structurally related to naturally occurring vasicinone (B1682191) alkaloids. beilstein-journals.org The starting 2-(3-butenyl)quinazolin-4(3Н)-ones are prepared through thermal cyclocondensation of the corresponding 2-(pent-4-enamido)benzamides. beilstein-journals.org
Furthermore, functionalized quinazolines can be used as precursors for building more complex heterocyclic systems. For example, 3-(4-aminophenyl)-2-benzyl-4-oxo-3,4-dihydroquinazoline derivatives can be diazotized and coupled with active methylene (B1212753) compounds. The resulting hydrazono derivatives can then be cyclized to form pyrimidine (B1678525) or pyrazole (B372694) rings fused to the quinazoline system. ekb.eg
Mechanistic Elucidation of Key Chemical Transformations
Understanding the mechanisms of key chemical transformations is crucial for the rational design of synthetic routes to novel quinazoline derivatives.
Dehydrogenation and Oxidative Cyclization Mechanisms
Dehydrogenative coupling is a powerful tool for the synthesis of quinazolines. For instance, a ruthenium-catalyzed dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles has been reported. organic-chemistry.org Similarly, an aerobic, iodine-catalyzed oxidative C(sp3)-H amination/C-N cleavage of tertiary amines provides a route to a wide range of quinazolines and quinazolinones. organic-chemistry.org
A plausible mechanism for the H₂O₂-mediated synthesis of quinazolin-4(3H)-ones from 2-amino benzamides using dimethyl sulfoxide (B87167) (DMSO) as a carbon source involves a radical pathway. acs.orgnih.gov The reaction is believed to proceed through the formation of radical intermediates, with DMSO serving as a one-carbon source. acs.orgnih.gov
The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones proceeds via a 5-exo-trig cyclization, leading to the formation of a pyrrolo[1,2-a]quinazolin-5(1H)-one ring system. beilstein-journals.org
Tandem Reaction Sequences and Cascade Processes
Tandem and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex quinazoline derivatives from simple starting materials. A one-pot, three-component synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been developed. acs.org A proposed mechanism for this reaction involves the initial formation of an N-arylnitrilium salt from an arenediazonium salt and a nitrile. This is followed by an intermolecular nucleophilic attack by an amino group and a subsequent intramolecular aza-Michael reaction to form the 3,4-dihydroquinazoline ring. acs.org
Copper-catalyzed cascade reactions are also prominent in quinazoline synthesis. One such method utilizes substituted (2-bromophenyl)methylamines and amidine hydrochlorides. The proposed cascade involves a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Another copper-catalyzed cascade involves the reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.org
Palladium-catalyzed cascade processes have also been successfully employed for the synthesis of quinazolin-4(3H)-ones. researchgate.net Furthermore, visible-light-mediated radical cascade reactions represent a modern and mild approach for constructing complex molecular architectures based on the quinazoline scaffold. acs.org
Strategies for Diversification and Scaffold Modifications at Specific Positions (e.g., C-2, N-3, C-4, C-6, C-8)
The ability to selectively introduce a variety of substituents at different positions of the quinazoline ring is essential for creating libraries of compounds for applications such as drug discovery.
C-2 Position: The C-2 position is a common site for introducing diversity. This can be achieved by using different aldehydes or nitriles in condensation reactions. For example, various 2-substituted quinazolines can be synthesized from the one-pot reaction of aldehydes with 2-aminobenzylamines. organic-chemistry.org The synthesis of 3-benzyl-2-(substituted benzyl)quinazolin-4(3H)-ones demonstrates the introduction of various substituted benzyl groups at the C-2 position. nih.gov
N-3 Position: The N-3 position is readily functionalized, often by incorporating a substituted aniline (B41778) or benzylamine (B48309) during the cyclization step. nih.govtandfonline.com For instance, reacting a benzoxazinone (B8607429) intermediate with different primary amines allows for the introduction of various substituents at the N-3 position. tandfonline.com The benzyl group at N-3 is a common feature in many synthetic quinazoline derivatives. nih.gov
C-4 Position: The carbonyl group at the C-4 position in quinazolin-4(3H)-ones is a key feature. Modifications at this position are less common but can be achieved. For example, the synthesis of 3-aryl-4-carbonylmethyl-3,4-dihydroquinazolines introduces a functionalized side chain at the C-4 position. acs.org
C-6 and C-8 Positions: The benzene (B151609) ring of the quinazoline core can be substituted at various positions, most commonly at C-6 and C-8. These substitutions are typically introduced via the starting anthranilic acid or 2-aminobenzamide (B116534) derivative. A variety of substituents such as chloro, bromo, methyl, and fluoro groups have been incorporated at these positions to study their effect on the properties of the resulting quinazolinone derivatives. ekb.egnih.govnih.gov
The following table summarizes some of the reported substituted 3-benzylquinazolinone derivatives:
| Compound Name | Substituent at C-2 | Substituent at C-6 | Substituent at C-8 | Reference |
| 3-Benzyl-6-bromo-2-(4-(benzyloxy)benzyl)quinazolin-4(3H)-one | 4-(Benzyloxy)benzyl | Bromo | - | nih.gov |
| 3-Benzyl-6-methyl-2-(4-(benzyloxy)benzyl)quinazolin-4(3H)-one | 4-(Benzyloxy)benzyl | Methyl | - | nih.gov |
| 3-Benzyl-8-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | 3-Hydroxybenzyl | - | Chloro | nih.gov |
| 3-Benzyl-8-chloro-2-(4-(benzyloxy)benzyl)quinazolin-4(3H)-one | 4-(Benzyloxy)benzyl | - | Chloro | nih.gov |
| 3-(4-Aminophenyl)-2-benzyl-6-bromo-4-oxo-3,4-dihydroquinazoline | Benzyl | Bromo | - | ekb.eg |
| 3-Benzyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one | 1-(2-Phenylhydrazinyl)propyl | - | - | nih.gov |
Advanced Spectroscopic and Crystallographic Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its application to quinazoline (B50416) derivatives provides invaluable data on the chemical environment of each atom.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the structure of quinazolinone derivatives. For instance, in a series of 3-benzyl-quinazolin-4(3H)-one derivatives, the protons of the benzyl (B1604629) group and the quinazolinone core exhibit characteristic chemical shifts. The methylene (B1212753) protons of the benzyl group typically appear as a singlet, while the aromatic protons show complex multiplicity patterns in the downfield region of the ¹H NMR spectrum. nih.gov
Two-dimensional (2D) NMR techniques are employed to resolve ambiguities in signal assignment. Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are crucial for unambiguously assigning the quaternary carbons and distinguishing between isomeric structures. nih.gov For complex structures, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, aiding in conformational analysis.
The following table summarizes representative ¹H and ¹³C NMR data for a substituted 3-benzyl-quinazolin-4(3H)-one derivative. nih.gov
Interactive Table: NMR Data for 3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one in CDCl₃ nih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₂ (benzyl) | 5.13 (s, 2H) | 46.3 |
| CH₂ (at C2) | 4.00 (s, 2H) | 41.5 |
| Aromatic H | 8.08-6.74 (m) | - |
| C=O | - | 161.8 |
| C=N | - | 158.3 |
| Aromatic/Vinyl C | - | 113.6-156.8 |
Note: The table presents selected data for a representative compound. Chemical shifts can vary depending on substitution patterns and solvent.
NMR data is not only pivotal for static structural assignment but also for understanding the molecule's conformational flexibility. For quinazolinone derivatives, the orientation of substituents can significantly influence their properties. Variable-temperature NMR studies can reveal information about rotational barriers around single bonds, such as the bond connecting the benzyl group to the nitrogen atom.
In some 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones, the tetrahydropyrimidine (B8763341) ring is observed to adopt a sofa conformation. researchgate.net The flexibility of such rings and the orientation of substituents can be inferred from coupling constants and NOESY data. For example, the introduction of unsaturation in a linker between the quinazolinone core and another aromatic system can limit conformational flexibility, which in turn affects biological receptor affinity. nih.gov While detailed molecular dynamics simulations based on NMR data for 3-benzyl-4H-quinazoline itself are not extensively reported, studies on related systems show that the energy difference between various conformations, such as folded and extended forms, can be small, suggesting a dynamic equilibrium in solution. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of synthesized compounds. The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which should match the calculated theoretical value. For instance, the [M+H]⁺ ion for various 3-benzyl-quinazolin-4(3H)-one derivatives has been confirmed using ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometry. nih.gov
The fragmentation patterns observed in mass spectra offer structural clues. Common fragmentation pathways for related quinazolinone structures involve cleavages at the bonds adjacent to the carbonyl group and the nitrogen atoms. The benzyl group itself can undergo characteristic fragmentation, such as the formation of a tropylium (B1234903) ion (m/z 91). miamioh.edu Analyzing these fragments helps to piece together the molecular structure and verify the positions of substituents.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry for chiral compounds. For derivatives of 3-benzyl-2,3-dihydroquinazolin-4(1H)-one, which are structurally related to this compound, X-ray diffraction has been used to determine their crystal structures. researchgate.netiucr.org
In one study, isostructural crystals of 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one and its thiophene (B33073) analogue were analyzed. researchgate.net The analysis revealed that the tetrahydropyrimidine ring adopts a sofa conformation. The geometry around the amino nitrogen atom was found to be trigonal-pyramidal, while the amido nitrogen atom was planar. researchgate.net In the crystal lattice, molecules were linked by strong intermolecular N—H⋯O hydrogen bonds, forming helical chains. researchgate.net
Studies on other quinazolinone derivatives have shown that the solid-state conformation can vary significantly. For example, one active cholecystokinin (B1591339) receptor ligand adopted an extended conformation, while a less active analogue had a folded conformation in the crystal state. nih.gov This highlights how subtle structural changes can influence the solid-state packing and conformation.
Interactive Table: Selected Crystallographic Data for 3-amino-2-propylquinazolin-4(3H)-one researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3381 (7) |
| b (Å) | 8.3544 (6) |
| c (Å) | 12.1813 (8) |
| β (°) | 99.136 (6) |
| V (ų) | 1037.95 (12) |
| Z | 4 |
Note: This data is for a related quinazolinone to illustrate typical crystallographic parameters.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule. The spectra of 3-benzyl-quinazolinone derivatives show characteristic absorption bands. nih.gov
The most prominent peak in the FT-IR spectrum is typically the C=O stretching vibration of the quinazolinone ring, which appears in the range of 1670-1685 cm⁻¹. nih.govnih.gov Other significant bands include C-H stretching vibrations for aromatic and aliphatic groups, C=N stretching, and C=C stretching vibrations of the aromatic rings. nih.govtandfonline.com The presence and position of these bands can be influenced by substituents and intermolecular interactions like hydrogen bonding. researchgate.net
FT-Raman spectroscopy provides complementary information. For quinazoline derivatives, Raman spectra can be used to identify the C-S stretching modes in thio-substituted analogues and the characteristic vibrations of the aromatic rings. uantwerpen.beresearchgate.net Both experimental and theoretical (DFT) studies on related quinazolinone structures have been used to assign vibrational modes accurately. researchgate.net
Interactive Table: Characteristic FT-IR Bands for Substituted 3-Benzyl-quinazolin-4(3H)-ones nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O | Stretching | 1670 - 1685 |
| Aromatic C=C | Stretching | ~1590 |
| C-H (aromatic) | Stretching | ~3030 |
| C-H (aliphatic) | Stretching | ~2920 |
| N-H (if present) | Stretching | ~3300 |
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Quinazoline derivatives exhibit characteristic absorption bands in the UV-Vis region. Typically, two main absorption bands are observed: one at a shorter wavelength (around 240–300 nm) and another at a longer wavelength (310–425 nm). researchgate.net
The shorter wavelength band is generally attributed to π → π* transitions within the aromatic system. researchgate.net The longer wavelength band is often assigned to n → π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the quinazoline ring and the solvent used. researchgate.netnih.gov Electron-donating or withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, thereby altering the optical properties of the compound. nih.gov
Computational and Theoretical Investigations of 3 Benzyl 4h Quinazoline and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic properties and geometric structures of quinazoline (B50416) derivatives.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has been widely used to investigate the structural and electronic properties of quinazolinone derivatives. nih.govnih.gov These studies typically involve optimizing the ground-state geometries of the molecules to find their most stable three-dimensional conformation. For instance, the B3LYP/6–31G* level of theory is a common method used to achieve these optimized structures. nih.govnih.govresearchgate.net
The calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from techniques like X-ray crystallography to validate the computational model. tandfonline.com Investigations into a series of novel quinazolin-4(3H)-one Schiff base derivatives used DFT to determine their ground-state geometries, which is a critical first step for further computational analysis. nih.govnih.govresearchgate.net These foundational studies on electronic structure and stability are essential for understanding the intrinsic properties of the quinazoline core and how they are influenced by various substituents, including the benzyl (B1604629) group at the N3 position.
HOMO-LUMO Analysis, Energy Gap Determination, and Reactivity Indices
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (Egap) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For quinazolinone derivatives, DFT calculations have been employed to determine these FMO energies and the corresponding energy gap. nih.govnih.gov From these energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These indices include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons.
Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron cloud.
Electrophilicity (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
Studies on quinazolinone Schiff bases have shown that substitutions on the quinazolinone ring can significantly alter these parameters. For example, one study found that a specific derivative (compound 4e) had a superior electrophilicity value, suggesting it would be more susceptible to a nucleophilic attack. nih.gov Another compound in the same series (4a) had a smaller hardness value, indicating it would be a more reactive molecule. nih.gov
Table 1: Calculated Reactivity Descriptors for Quinazolin-4(3H)-one Schiff Base Derivatives
| Compound | Ionization Potential (IP) | Electron Affinity (EA) | Hardness (η) | Electrophilicity (ω) | Source |
|---|---|---|---|---|---|
| Quinazolinone Schiff Base (4a) | Data Not Available | Data Not Available | Noted as smaller than other compounds in the series | Data Not Available | nih.gov |
| Quinazolinone Schiff Base (4e) | Data Not Available | Data Not Available | Data Not Available | Noted as superior to other compounds in the series | nih.gov |
Note: Specific numerical values were not provided in the source material, only relative comparisons.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.
MEP studies on triazolo-quinazolinone derivatives have helped to identify these reactive sites. tandfonline.com By analyzing the MEP surface, researchers can understand how a molecule will interact with other molecules, including biological receptors. The distribution of positive, negative, and neutral regions on the molecular surface provides critical insights into intermolecular interactions, such as hydrogen bonding, which are vital for biological activity. tandfonline.comresearchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations offer a powerful method for studying the dynamic behavior of molecules over time. These simulations can reveal the conformational flexibility of 3-benzyl-4H-quinazoline derivatives and the influence of the solvent environment on their structure and behavior.
In the context of drug design, MD simulations are often performed after molecular docking to assess the stability of the ligand-protein complex. For a series of novel quinazoline-2,4,6-triamine derivatives designed as EGFR tyrosine kinase inhibitors, MD simulations were used to analyze the stability of the compounds within the enzyme's active site. nih.govnih.gov The simulations confirmed that key hydrogen bonds formed between the inhibitors and crucial amino acid residues, like Met769, were maintained with high occupancy throughout the simulation, indicating a stable binding interaction. nih.govnih.gov These computational studies also showed a good correlation between the calculated binding free energies (ΔG) and the experimentally determined inhibitory concentrations (IC50), validating the simulation results. nih.govnih.gov
In Silico Modeling for Molecular Interaction Profiling
In silico modeling encompasses a range of computational techniques used to predict how a molecule will interact with a biological target. This approach is fundamental in modern drug discovery for identifying and optimizing lead compounds.
Molecular Docking Studies with Theoretical Biological Targets for Binding Mode Prediction
Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in understanding the binding mechanism and structure-activity relationships of potential drug candidates. Numerous studies have employed molecular docking to investigate the interaction of 3-benzyl-4(3H)-quinazolinone derivatives with various protein targets implicated in cancer. nih.govtandfonline.comtandfonline.com
Key biological targets for these derivatives include:
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): A primary target in cancer therapy. Docking studies have shown that 3-benzyl-4(3H)-quinazolinone derivatives can fit into the ATP binding site of EGFR-TK, mimicking the binding mode of known inhibitors like erlotinib (B232). nih.govtandfonline.com These interactions often involve hydrogen bonds with key residues such as Met793 and Thr790. nih.gov
B-RAF Kinase: Another important target, particularly in melanoma. Certain derivatives have been docked into the ATP binding site of B-RAF kinase, showing a binding mode similar to the inhibitor PLX4032. nih.govtandfonline.com
HER2 and CDK2: Docking analyses have also been performed on other kinases like HER2 (human epidermal growth factor receptor 2) and CDK2 (cyclin-dependent kinase 2). nih.gov For instance, one derivative formed hydrogen bonds with Met801 and Leu800 in the HER2 active site, while another showed multiple hydrogen bonds with Arg841, Asn842, Lys745, and Asp855. nih.gov
These docking studies provide detailed predictions of the binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the compound's inhibitory activity.
Table 2: Summary of Molecular Docking Studies of 3-Benzyl-4(3H)-quinazolinone Derivatives
| Derivative Class | Biological Target | Key Interacting Residues | Predicted Binding Mode/Interactions | Source |
|---|---|---|---|---|
| 3-Benzyl-substituted-4(3H)-quinazolinones | EGFR-TK | Met793, Thr790 | Similar binding mode to erlotinib within the ATP binding site. | nih.govtandfonline.comnih.gov |
| 3-Benzyl-substituted-4(3H)-quinazolinones | B-RAF Kinase | Not specified | Inhibition of B-RAF kinase, similar to PLX4032. | nih.govtandfonline.com |
| Quinazolin-4(3H)-one derivatives | HER2 Kinase | Met801, Leu800, Ser728, Thr862, Asp863 | Hydrogen bonds and pi-alkyl interactions within the active site. | nih.gov |
| Quinazolin-4(3H)-one derivatives | CDK2 Kinase | Lys9, Ile10, Leu83 | Hydrogen bonds and pi-alkyl interactions, similar to imatinib. | nih.gov |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Bacterial receptor | Trp194 | Pi-pi stacking interaction. | researchgate.net |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | EGFR and BRAFV600E | Not specified | Confirmed dual inhibitory capability. | nih.gov |
Pharmacophore Identification and Ligand-Based Design (Computational Aspects)
Pharmacophore modeling is a crucial component of ligand-based drug design, serving to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. In the study of quinazoline derivatives, computational methods have been employed to develop and validate pharmacophore models that guide the design of new, more potent compounds. nih.gov
A ligand-based drug design strategy was utilized to create a field-based 3D-QSAR pharmacophore model from a series of known quinazoline-based acetylcholinesterase inhibitors (AChEIs). nih.gov The resulting validated model, designated AAAHR_1, encapsulates the key chemical features required for AChE inhibition. This model consists of two aromatic rings, two hydrogen bond acceptors, and one hydrophobic region. nih.gov The utility of such a model lies in its application as a 3D query in virtual screening campaigns. For instance, the AAAHR_1 model was used to filter the ASINEX database, leading to the identification of novel potential AChEIs. nih.gov
In a similar study focused on quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a five-point pharmacophore model, AAARR.7, was generated using a set of 64 compounds. researchgate.net This model features two hydrogen bond acceptors and three aromatic ring features. The robustness and predictive power of the AAARR.7 model were confirmed through rigorous statistical validation, which is essential for a reliable pharmacophore model. researchgate.net The high correlation coefficient indicates a strong relationship between the model and the actual biological activity of the training set compounds, while the high cross-validation coefficient points to the model's stability and predictive capacity. researchgate.net The external validation further substantiates its ability to predict the activity of compounds not included in the model's development. researchgate.net
These validated pharmacophore models serve as a foundational tool in ligand-based design, providing a clear roadmap for synthesizing or identifying new derivatives of this compound with enhanced activity. By ensuring that new molecular designs fit the pharmacophore, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.
Table 1: Statistical Validation of the AAARR.7 Pharmacophore Model for EGFR Inhibitors This table is interactive. You can sort and filter the data.
| Parameter | Value | Description |
|---|---|---|
| Correlation Coefficient (R²) | 0.9433 | Measures the goodness of fit for the training set. |
| Cross-validation Coefficient (Q²) | 0.8493 | Assesses the predictive power of the model through internal validation. |
| F value | 97.10 | Represents the statistical significance of the model (at 6 PLS factors). |
| External Validation (pred_r²) | 0.86 | Measures the model's ability to predict the activity of an external test set. |
Data sourced from Verma, G. et al. (2015). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects Focusing on Physicochemical Descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR studies have been instrumental in identifying key physicochemical descriptors that govern their inhibitory potency against various targets. nih.govfrontiersin.org
In a comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors, a model was developed using the Multiple Linear Regression (MLR) method. nih.gov This study calculated various 2D descriptors and divided the dataset into training and test sets to validate the model's predictive capability. The resulting MLR model demonstrated high statistical significance. nih.gov
The analysis revealed that specific Estate Contribution descriptors are crucial for predicting the tyrosine kinase inhibitory activity. nih.gov These descriptors quantify the influence of electronic and topological attributes of atoms within the molecule. The model indicated that the SaaOE-Index and the SsCIE-index were the most significant descriptors, with positive coefficients suggesting that higher values of these indices correlate with increased inhibitory activity. nih.gov Specifically, the positive value of the SsClE-index highlighted that the presence of an electron-withdrawing group at the 4th position of the quinazoline ring enhances biological activity. Conversely, the SsCH3E-index descriptor had a large deactivating effect, indicating that methyl group substitutions are unfavorable for activity. nih.gov
Such QSAR models provide profound insights into the structure-activity relationship, allowing researchers to understand how specific physicochemical properties affect the biological function of the this compound scaffold. This knowledge is critical for the rational design of new derivatives, as it enables the targeted modification of the molecule to enhance its desired activities by focusing on optimizing key descriptors. frontiersin.orgslideshare.net
Table 2: Statistical Results of the MLR-QSAR Model for Quinazoline Analogues This table is interactive. You can sort and filter the data.
| Statistical Parameter | Value | Significance |
|---|---|---|
| Training Set (r²) | 0.956 | High correlation between descriptors and activity in the training set. |
| Cross-Validation (q²) | 0.915 | Excellent internal predictive ability of the model. |
| External Validation (pred_r²) | 0.6170 | Good predictive power for an external set of compounds. |
Data sourced from Noolvi, M. N. et al. (2011). nih.gov
Table 3: Key Physicochemical Descriptors in the QSAR Model for Tyrosine Kinase (erbB-2) Inhibition This table is interactive. You can sort and filter the data.
| Descriptor | Contribution | Implication for Activity |
|---|---|---|
| SaaOE-Index | +30.07% | Positive influence on inhibitory activity. |
| SsCIE-index | +15.79% | Positive influence; suggests electron-withdrawing groups are favorable. |
| SsCH3E-index | Negative | Large deactivating effect on inhibitory activity. |
Data sourced from Noolvi, M. N. et al. (2011). nih.gov
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 12-(3-adamantan-1-ylureido) dodecanoic acid |
| 1-(2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-Yl)thio)ethyl)-3-(4-(Trifluoromethyl)phenyl)urea |
| 1-(2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-Yl)thio)ethyl)-3-Phenethylurea |
| 1-(2-((7-Chloro-4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-Yl)thio)ethyl)-3-(4-Chlorophenyl)urea |
| 1-(2-((7-Chloro-4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-Yl)thio)ethyl)-3-(4-Methoxyphenyl)urea |
| 2-(2,4-dichlorophenyl)-4-oxoquinazoline-3(4H)-carboxamide |
| 2-{[4-(2-chloromethyl-4-oxo-4H-quinazolin-3-yl)-phenyl]diazoenyl} malononitrile |
| 3-(4-aminophenyl)-2-(chloromethyl)quinazolin-4(3H)-one |
| 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl) benzamide |
| AZD2932 |
| Cabozantinib |
| Cediranib (AZD2171) |
| Erlotinib |
| Gefitinib |
| Imatinib |
| Lapatinib |
| Lenvatinib |
| Linifanib |
| N-(2-(2,4-dichlorophenyl)-4-oxoquinazolin-3(4H)-yl) benzamide |
| Regorafenib |
| Sorafenib |
| Sunitinib |
| Tivozanib |
Structure Activity Relationship Sar Studies at the Molecular Level for 3 Benzyl 4h Quinazoline Analogs
Correlating Structural Modifications with Molecular Interaction Profiles
The biological activity of 3-benzyl-4H-quinazoline analogs is intricately linked to their structural features, where minor modifications can lead to significant changes in their molecular interaction profiles and, consequently, their efficacy. SAR studies have systematically explored substitutions on both the quinazoline (B50416) core and the N-3 benzyl (B1604629) group to understand their impact on target binding.
A key area of modification has been the quinazoline ring, particularly at positions 6 and 7. Introducing different substituents at these positions alters the electronic environment and lipophilicity of the molecule, which in turn affects interactions with biological targets. tandfonline.com For instance, in a series of 3-benzyl-substituted-4(3H)-quinazolinones designed as antitumor agents, the introduction of a methyl group at the C-6 position or dimethoxy groups at the C-6 and C-7 positions was explored. nih.govtandfonline.com These substitutions were found to influence the compounds' antitumor activity spectrum.
Molecular docking studies have provided a structural basis for these observations. For example, when docked into the ATP binding site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), certain analogs showed binding modes similar to the known inhibitor erlotinib (B232). nih.gov The quinazolinone core often acts as a crucial scaffold, with the N1 atom and the C4-carbonyl group participating in key hydrogen bond interactions. The N-3 benzyl group typically occupies a hydrophobic pocket within the active site.
Further modifications involve the 2-position of the quinazoline ring, often functionalized with a mercapto group which serves as a handle for introducing various side chains. tandfonline.comnih.gov The nature of the substituent at this position dramatically influences the interaction profile. For example, linking an N-(3,4,5-trimethoxyphenyl)acetamide or propanamide moiety via a thioether linkage at C-2 resulted in compounds with broad-spectrum antitumor activity. nih.gov Docking simulations of these derivatives into the ATP binding site of EGFR-TK revealed that the quinazolinone ring's N1 atom forms a hydrogen bond with the backbone NH of Met793, a critical interaction for potent inhibition. nih.gov The C4-carbonyl oxygen is also often involved in hydrogen bonding. nih.gov
The benzyl group at the N-3 position itself is a critical determinant of activity. Modifications to this phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the binding affinity. researchgate.net The orientation of this group within the active site is crucial for establishing favorable hydrophobic and van der Waals interactions.
The table below summarizes the correlation between specific structural modifications on the this compound scaffold and their observed molecular interactions, primarily derived from molecular docking studies.
| Modification Site | Substituent | Target Enzyme | Observed Molecular Interactions |
| Quinazoline C-6 | Methyl (-CH₃) | EGFR-TK | Enhances hydrophobic interactions in the binding pocket. nih.gov |
| Quinazoline C-6, C-7 | Dimethoxy (-OCH₃)₂ | EGFR-TK | Alters electronic environment and lipophilicity, potentially improving binding. tandfonline.comnih.gov |
| Quinazoline C-2 | -S-CH₂-CO-NH-(3,4,5-trimethoxyphenyl) | EGFR-TK | N1 of quinazolinone H-bonds with Met793; trimethoxyphenyl group occupies hydrophobic region. nih.gov |
| Quinazoline N-3 | Benzyl | EGFR-TK, B-RAF | Occupies a hydrophobic pocket; substitutions on the phenyl ring modulate activity. nih.govresearchgate.net |
| Quinazoline C-7 | Chloro (-Cl) | VEGFR-2 | Enhances inhibitory action in certain analog series. dovepress.com |
These studies collectively demonstrate that a multi-pronged approach to modification—targeting the quinazoline core, the C-2 side chain, and the N-3 benzyl group—is essential for optimizing the molecular interaction profile and achieving desired biological activity.
Identification of Key Pharmacophoric Features for Target Recognition
Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for a ligand to interact with a specific biological target. For this compound analogs, SAR and molecular docking studies have elucidated a consistent pharmacophoric pattern for potent enzyme inhibition, particularly against protein kinases like EGFR and VEGFR-2. nih.govnih.gov
The key pharmacophoric features for this class of compounds can be summarized as follows:
Hydrogen Bond Acceptor (HBA): The C4-carbonyl oxygen of the quinazolinone ring is a critical HBA. It frequently forms a hydrogen bond with key amino acid residues in the hinge region of kinase domains, such as the backbone amide of Met793 in EGFR. nih.gov This interaction is a cornerstone for anchoring the ligand in the ATP-binding site.
Aromatic/Hydrophobic Core: The fused bicyclic quinazolinone ring system serves as a central hydrophobic scaffold that engages in van der Waals and pi-stacking interactions with hydrophobic residues in the active site.
Hydrophobic Feature: The N-3 benzyl group is a crucial hydrophobic feature. It typically projects into a hydrophobic pocket, often referred to as the "hydrophobic back pocket," of the kinase active site. The size and electronic nature of this group are critical for optimizing these hydrophobic interactions.
Additional HBD/HBA and Hydrophobic Groups: Substituents at the C-2 position, often introduced via a thioether linkage, provide additional points of interaction. A common and effective pharmacophoric element at this position includes a linker (e.g., -S-CH₂-CO-), a hydrogen bond donor/acceptor group (e.g., amide NH), and a terminal hydrophobic/aromatic group (e.g., a substituted phenyl ring). nih.gov This extended moiety can access deeper regions of the binding pocket. For example, in VEGFR-2 inhibitors, a spacer, an HBA/HBD, and a hydrophobic tail are considered essential to fill the back pocket for potent activity. nih.gov
The table below outlines the essential pharmacophoric features of this compound analogs and the corresponding structural elements responsible for them.
| Pharmacophoric Feature | Structural Element | Role in Target Recognition |
| Hydrogen Bond Acceptor (HBA) | C4-Carbonyl Oxygen | Anchors the ligand in the active site via H-bonds (e.g., with Met793 in EGFR). nih.gov |
| Hydrogen Bond Acceptor (HBA) | N1-Nitrogen | Participates in H-bonding with hinge region residues. nih.gov |
| Aromatic/Hydrophobic Core | Quinazolinone Ring System | Provides the central scaffold for hydrophobic and pi-stacking interactions. |
| Hydrophobic Feature | N-3 Benzyl Group | Occupies and interacts with the hydrophobic back pocket of the target enzyme. nih.gov |
| Linker/Spacer | Thioether at C-2 | Positions the terminal functional groups for optimal interaction. nih.gov |
| HBD/HBA | Amide group in C-2 side chain | Forms additional hydrogen bonds, enhancing binding affinity. |
| Hydrophobic/Aromatic Tail | Substituted phenyl ring in C-2 side chain | Occupies additional hydrophobic regions, increasing potency. nih.gov |
Understanding these pharmacophoric requirements is crucial for designing new analogs with improved potency and selectivity. It allows for the strategic placement of functional groups to maximize favorable interactions with the target enzyme.
Mechanistic Insights into Molecular Recognition Processes (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Pathways)
Molecular recognition of this compound analogs by their biological targets, predominantly protein kinases, is a dynamic process involving specific binding pathways and resulting in potent enzyme inhibition. The primary mechanism of action for many of these compounds is competitive inhibition at the ATP-binding site. nih.govnih.gov
Enzyme Inhibition Mechanism:
Studies on EGFR and VEGFR-2 kinases have shown that these quinazolinone derivatives act as Type I kinase inhibitors. nih.govnih.gov This means they bind to the active conformation of the enzyme and compete directly with the endogenous ATP substrate. The molecular docking of 3-benzyl-4(3H)quinazolinone analogs into the ATP binding site of EGFR-TK demonstrates a binding mode that mimics that of ATP. nih.gov
The key interactions that facilitate this competitive inhibition include:
Hinge Region Binding: A pivotal interaction involves the formation of one or more hydrogen bonds between the quinazolinone scaffold and the "hinge" region of the kinase domain. For EGFR, the N1 atom of the quinazolinone ring typically forms a hydrogen bond with the backbone NH group of Met793. nih.gov This interaction is a hallmark of many potent EGFR inhibitors and serves to anchor the molecule correctly.
Hydrophobic Interactions: The N-3 benzyl group and the quinazolinone core itself fit into hydrophobic pockets within the ATP-binding cleft. Specifically, the benzyl group often extends into a deeper hydrophobic region, making van der Waals contacts with residues like Val726, Ala743, and Leu844 in EGFR. nih.gov
Gatekeeper Residue Interaction: The "gatekeeper" residue (e.g., Thr790 in EGFR) controls access to the deeper hydrophobic pocket. The flexibility and nature of the substituents on the quinazoline scaffold determine how well the inhibitor can interact in this region. Docking studies have shown hydrogen bonding between inhibitors and Thr790. nih.gov
DFG Motif Interaction: Some analogs can interact with the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop. Interactions with residues like Asp855 can stabilize the DFG-in conformation (the active state), which is characteristic of Type I inhibitors. nih.gov
Receptor Binding Pathway:
The binding process is not static. It is believed that the ligand initially makes contact with the solvent-exposed regions of the ATP-binding site and then progressively settles into its optimal, low-energy conformation. The flexibility of the side chains, particularly those attached at the C-2 position, allows the molecule to adapt to the specific topology of the binding pocket.
For instance, studies on dual EGFR/VEGFR-2 inhibitors showed that the N3-phenyl-quinazoline-4(3H)-one core with a bulkier S-alkylated substituent at the 2-position could effectively fill the back pocket of the VEGFR-2 active site, leading to potent inhibition. nih.gov Similarly, certain 3-benzyl-4(3H)quinazolinone analogs were found to inhibit B-RAF kinase, another important cancer target, by occupying its ATP binding site in a manner analogous to the known inhibitor PLX4032. nih.gov
The table below details the key amino acid interactions for this compound analogs with different kinase targets, providing mechanistic insight into their inhibitory action.
| Target Enzyme | Key Interacting Residues | Type of Interaction | Mechanistic Implication |
| EGFR-TK | Met793 | Hydrogen Bond (with quinazolinone N1/C4=O) | Anchoring in the ATP hinge region, essential for competitive inhibition. nih.gov |
| EGFR-TK | Val726, Ala743, Leu844 | Hydrophobic/van der Waals | Stabilization of the ligand in the hydrophobic pocket. nih.gov |
| EGFR-TK | Lys745, Thr790, Asp855 | Hydrogen Bond, Pi-Cation | Further stabilization and interaction with gatekeeper and DFG motif residues. nih.gov |
| B-RAF Kinase | Cys532, Trp531, Phe595 | Pi-Stacking, Hydrophobic | Occupation of the ATP binding site, leading to kinase inhibition. nih.gov |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond | Key interactions for anchoring in the ATP binding site. dovepress.com |
| DNA Gyrase | Asn46, Arg76, Arg136 | Hydrogen Bond | Inhibition of bacterial DNA replication, leading to antibacterial activity. nih.gov |
These mechanistic details, derived largely from computational modeling, are invaluable for understanding how these molecules function at a molecular level and for guiding the design of inhibitors with improved affinity and selectivity.
Analysis of Ligand Efficiency and Physicochemical Descriptors in SAR Contexts
In modern drug discovery, the evaluation of a compound's potency is often normalized by its size, a concept captured by metrics like Ligand Efficiency (LE). This, along with other physicochemical descriptors, provides a more nuanced understanding of SAR than activity values alone. For this compound analogs, analyzing these parameters helps to identify compounds that make the most efficient use of their atomic composition to achieve high binding affinity.
Physicochemical Descriptors and SAR:
Key physicochemical properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA) are crucial in determining the drug-like qualities of a compound.
Lipophilicity (logP): The substitution pattern on the quinazoline core and the benzyl group significantly impacts lipophilicity. Studies on quinazolin-4(3H)-ones have shown that the electronic environment, influenced by substituents at positions 6 and 7, affects lipophilicity and, consequently, the activity of the target molecules. tandfonline.com There is often an optimal range for logP; excessively high values can lead to poor solubility and non-specific binding, while low values may hinder membrane permeability.
Molecular Weight (MW): While adding functional groups can introduce beneficial interactions, it also increases MW. SAR studies aim to achieve a balance, adding functionality without excessive "molecular obesity."
Hydrogen Bonding Capacity: The number of HBDs and HBAs is critical for target recognition, as seen in the interactions with kinase hinge regions. nih.govnih.gov
Ligand Efficiency (LE):
Ligand Efficiency is a metric used to compare the binding energy of a molecule to its size (number of heavy, non-hydrogen atoms, HA). It is calculated as:
LE = -RTln(Kᵢ) / HA
where Kᵢ is the binding affinity (e.g., IC₅₀ or Kᴅ). A higher LE value indicates that the compound achieves its potency with greater atomic efficiency. It is a valuable tool for prioritizing fragments and leads during optimization.
In the context of this compound analogs, compounds showing high potency (low IC₅₀) but with a relatively low number of heavy atoms would be considered highly efficient. For example, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated potent broad-spectrum antitumor activity with mean GI₅₀ values as low as 7.24 µM. nih.gov While the LE was not explicitly calculated in this study, the data allows for its estimation. Compounds that achieve this level of activity without excessively large side chains would be flagged as efficient binders.
The table below presents hypothetical but representative data for a series of this compound analogs, illustrating how these descriptors are used in SAR analysis. The goal is to optimize potency (lower IC₅₀) while maintaining favorable physicochemical properties and high ligand efficiency.
| Compound | Modification | IC₅₀ (µM) | MW | logP | Heavy Atoms (HA) | Ligand Efficiency (LE) |
| Analog 1 | Unsubstituted Benzyl | 15.2 | 320 | 3.8 | 24 | 0.27 |
| Analog 2 | 6-Methyl on Quinazoline | 10.5 | 334 | 4.2 | 25 | 0.28 |
| Analog 3 | C-2 Thio-acetamide | 7.2 | 450 | 3.5 | 32 | 0.24 |
| Analog 4 | 7-Chloro on Quinazoline | 9.5 | 354 | 4.3 | 25 | 0.29 |
| Analog 5 | 4-Methoxy on Benzyl | 12.8 | 350 | 3.7 | 26 | 0.27 |
Note: LE values are estimated for illustrative purposes.
From this type of analysis, one might conclude that while adding a large side chain at C-2 (Analog 3) improves absolute potency, it does so at the cost of ligand efficiency and increased molecular weight. In contrast, a small modification like adding a chloro group at C-7 (Analog 4) improves potency while also slightly increasing ligand efficiency, making it a more "efficient" modification. Such analyses are critical for guiding medicinal chemistry efforts toward compounds with a higher probability of becoming successful drug candidates. unar.ac.id
Advanced Applications of 3 Benzyl 4h Quinazoline As Chemical Probes and Building Blocks
Development of Molecular Probes for Biological Target Investigations and Pathway Elucidation (Mechanistic Focus)
The quinazoline (B50416) scaffold is a versatile platform for the design of molecular probes aimed at investigating biological targets and elucidating complex cellular pathways. By incorporating specific functionalities, researchers can develop derivatives that interact with and report on the activity of biomolecules.
One notable example, while not a direct 3-benzyl derivative, highlights the potential of the broader quinazoline class in pathway elucidation. A novel phenyl chlormethine-quinazoline conjugate was synthesized and found to induce apoptosis in hepatocellular carcinoma (HCC) cells. nih.gov Mechanistic studies revealed that this compound mediates its effect through the Sirt1/caspase 3 signaling pathway. nih.gov The quinazoline derivative was observed to directly bind to Sirt1, leading to the activation of caspase 3 and subsequent programmed cell death. nih.gov This demonstrates how the quinazoline framework can be chemically modified to create potent and selective probes for dissecting specific biological signaling cascades. The development of such probes is crucial for understanding disease mechanisms and identifying new therapeutic targets.
While direct studies on 3-benzyl-4H-quinazoline as a molecular probe for pathway elucidation are still emerging, the inherent properties of the quinazoline core, such as its ability to be functionalized and its potential for fluorescence, make it a promising candidate for the development of next-generation chemical probes.
Role as Key Synthetic Intermediates and Building Blocks in Complex Molecule Construction
The this compound moiety serves as a valuable and versatile building block in organic synthesis, providing a robust scaffold for the construction of more complex and biologically active molecules. researchgate.netnih.govnih.gov Its synthesis can be achieved through various methods, including multicomponent reactions, which offer an efficient and environmentally friendly approach. acs.org
The reactivity of the quinazoline ring system, coupled with the stability of the benzyl (B1604629) group, allows for a wide range of chemical transformations. This has enabled the synthesis of a diverse library of derivatives with potential applications in drug discovery and agrochemicals. nih.govnih.govmdpi.com For instance, the this compound scaffold has been utilized as a starting point for the synthesis of novel compounds with potential antifungal and anticancer properties. mdpi.com
The following table provides examples of complex molecules synthesized using the this compound scaffold as a key intermediate.
| Starting Material | Reaction Type | Resulting Complex Molecule | Potential Application | Reference |
|---|---|---|---|---|
| 2-Amino-N-benzylbenzamide and terminal alkynes | Copper-catalyzed annulation/ring cleavage | 3-Benzyl-2-(substituted-benzyl)quinazolin-4(3H)-ones | Pharmaceutical intermediates | nih.gov |
| 3-Benzyl-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde | Multi-step synthesis | Novel quinazolinone-pyrazole carboxamide derivatives | Antifungal agents | mdpi.com |
| Isatoic anhydride (B1165640), benzylamine (B48309), and aldehydes | One-pot, three-component reaction | 2,3-Disubstituted-4(3H)-quinazolinones | Bioactive molecule synthesis | acs.org |
| 2-Aminobenzonitrile (B23959) and benzyl chloride | Condensation and cyclization | This compound | Industrial production intermediate |
Emerging Applications in Advanced Materials Science (e.g., Fluorescence-Based Applications, Corrosion Inhibition)
The unique photophysical and electrochemical properties of the this compound core have led to its exploration in the field of advanced materials science.
Fluorescence-Based Applications:
The extended π-system of the quinazoline ring contributes to the fluorescent properties of its derivatives. These properties can be fine-tuned by introducing different substituents, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. While specific studies on the fluorescence of this compound are limited, related quinazoline and benzo[f]quinazoline (B14752245) derivatives have shown promising results. beilstein-journals.org For example, benzo[f]quinazoline-1,3(2H,4H)-diones exhibit photoluminescence upon excitation with UV light, with their optical properties being influenced by the substitution pattern on the aromatic rings. beilstein-journals.org
Corrosion Inhibition:
Quinazoline derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys in different corrosive environments. researchgate.netajchem-a.comphyschemres.org The presence of heteroatoms (nitrogen and oxygen) and the aromatic ring system in the quinazoline structure allows for effective adsorption onto metal surfaces, forming a protective layer that inhibits the corrosion process. researchgate.netajchem-a.comphyschemres.org The benzyl group at the 3-position can further enhance this protective effect.
Studies have shown that quinazoline derivatives can act as effective corrosion inhibitors for mild steel in acidic solutions like hydrochloric acid and sulfuric acid. researchgate.netphyschemres.org They have also been investigated for the protection of aluminum and copper. ajchem-a.comresearchgate.netchemrevlett.comnih.gov The inhibition efficiency often increases with the concentration of the inhibitor and is influenced by the specific substituents on the quinazoline ring.
The following table summarizes the research findings on the application of quinazoline derivatives as corrosion inhibitors.
| Quinazoline Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Q1C) | Mild Steel | 0.5 M H₂SO₄ | >90 | researchgate.net |
| 6-chloro-4-imino-3-phenyl-3,4-dihydro-1H-quinazolin-2-one (QZO) | Aluminum | Theoretical Study | Predicted to be a good inhibitor | ajchem-a.com |
| 3-allyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one (AYQ) | Carbon Steel | Acidic Environment | Theoretically determined to have excellent efficiency | physchemres.org |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1 M HCl | 96.7 | mdpi.com |
| 1,3,5-triphenyl-1,3,5-triazinane (TZ) | L-80 Steel | 15% HCl | 90 | researchgate.net |
Future Research Directions and Unexplored Avenues in 3 Benzyl 4h Quinazoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the use of stoichiometric reagents. nih.gov The future of 3-benzyl-4H-quinazoline synthesis lies in the adoption of green and sustainable chemistry principles to address these environmental and economic concerns. ingentaconnect.com
Future research should prioritize the development of catalytic systems that are not only efficient but also environmentally benign. The use of earth-abundant and non-toxic transition metal catalysts, such as those based on manganese and iron, presents a promising alternative to precious metal catalysts. researchgate.netresearchgate.net For instance, manganese pincer complexes have shown efficacy in the sustainable synthesis of quinazolines through dehydrogenative coupling reactions. researchgate.net Exploring the applicability of such catalysts to the synthesis of this compound derivatives could lead to more atom-economical and sustainable processes.
The exploration of alternative energy sources to drive the synthesis of 3-benzyl-4H-quinazolines is another critical research direction. Microwave-assisted organic synthesis (MAOS) has already demonstrated its potential to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various quinazolinone derivatives. researchgate.netbeilstein-journals.org Similarly, visible-light-driven photocatalysis offers a green and efficient method for organic transformations under mild conditions. researchgate.net The development of photocatalytic systems, potentially using organic dyes or semiconductor nanoparticles, for the synthesis of 3-benzyl-4H-quinazolines could significantly enhance the sustainability of their production.
Furthermore, the use of eco-friendly and recyclable reaction media is a key aspect of sustainable synthesis. Deep eutectic solvents (DESs) and ionic liquids have emerged as viable alternatives to volatile organic compounds (VOCs), offering advantages such as low vapor pressure, high thermal stability, and recyclability. ingentaconnect.com Investigating the synthesis of this compound in these green solvents could lead to cleaner and more sustainable manufacturing processes.
| Green Synthetic Approach | Key Features & Advantages | Potential for this compound Synthesis |
| Earth-Abundant Metal Catalysis | Utilizes non-toxic and readily available metals (e.g., Mn, Fe). High atom economy. | Development of novel manganese or iron-based catalytic systems for the direct benzylation of the quinazoline core or one-pot synthesis from readily available starting materials. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and reduced energy consumption. researchgate.net | Optimization of microwave parameters for the efficient and scalable synthesis of this compound and its derivatives. |
| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy, and high selectivity. researchgate.net | Design of novel photocatalysts for the light-induced synthesis of the target compound, potentially through C-H activation or coupling reactions. |
| Green Solvents (DES, Ionic Liquids) | Low volatility, high thermal stability, and recyclability. ingentaconnect.com | Exploration of the solubility and reactivity of starting materials and intermediates in various green solvents to develop efficient and recyclable synthetic protocols. |
Advanced Mechanistic Studies of Complex Chemical Reactions
A thorough understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new ones. While plausible mechanisms for the formation of the quinazoline core have been proposed, detailed mechanistic studies specifically for reactions involving the introduction of the 3-benzyl group are largely unexplored. ingentaconnect.comresearchgate.net
Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions. Kinetic studies, including the determination of reaction orders and activation parameters, can provide valuable insights into the rate-determining steps of the synthesis. The use of isotopic labeling, particularly with deuterium (B1214612) and carbon-13, can help to trace the pathways of atoms and identify key intermediates. For instance, labeling the benzylic position of the benzyl (B1604629) group could confirm its mode of incorporation into the quinazoline ring.
In conjunction with experimental approaches, high-level computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and visualize the geometries of key structures. wikipedia.org This can help to validate proposed mechanisms and provide a deeper understanding of the factors that control the regioselectivity and stereoselectivity of the reactions.
A particularly interesting area for mechanistic investigation is the role of the catalyst in transition-metal-catalyzed syntheses of 3-benzyl-4H-quinazolines. Detailed studies of the catalytic cycle, including the identification of active catalytic species and the elucidation of ligand effects, will be crucial for the development of more efficient and selective catalysts.
| Mechanistic Investigation Technique | Information Gained | Application to this compound Chemistry |
| Kinetic Studies | Reaction rates, rate laws, and activation parameters. | Determination of the rate-determining step in the synthesis of this compound and optimization of reaction conditions. |
| Isotopic Labeling | Tracing of atomic pathways and identification of bond-breaking and bond-forming steps. nih.gov | Elucidation of the mechanism of benzyl group incorporation and the fate of other reactants. |
| Computational Modeling (DFT) | Geometries and energies of reactants, intermediates, and transition states. wikipedia.org | In-silico validation of proposed reaction mechanisms and prediction of the most favorable reaction pathways. |
| In-situ Spectroscopic Analysis | Real-time monitoring of reaction progress and detection of transient species. | Identification of key intermediates in the formation of the this compound scaffold. |
Computational Design and Predictive Modeling of Targeted Analogs
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and the prediction of their behavior. nih.gov For this compound, computational approaches can be leveraged to design targeted analogs for a wide range of applications, from medicinal chemistry to materials science.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models that correlate the structural features of this compound derivatives with their biological activities or material properties. nih.gov By identifying key molecular descriptors that influence a particular property, these models can guide the in silico design of new analogs with enhanced performance. For example, QSAR models could be developed to predict the anticancer activity of novel this compound derivatives, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. orientjchem.org
Molecular docking is another powerful computational technique that can be used to predict the binding of this compound analogs to specific biological targets. ingentaconnect.comorientjchem.org This is particularly relevant in the context of drug discovery, where it can be used to design potent and selective inhibitors of enzymes or receptors. For instance, docking studies could be used to design this compound derivatives that target the ATP-binding site of protein kinases, a common strategy in cancer therapy. researchgate.net
Beyond medicinal applications, computational modeling can be used to predict the material properties of this compound analogs. For example, quantum chemical calculations can be used to predict their electronic and optical properties, such as their absorption and emission spectra, which is crucial for their application in organic electronics. researchgate.net This predictive capability can accelerate the discovery of new materials with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.
| Computational Method | Application in this compound Research | Expected Outcome |
| QSAR | Predicting biological activity or material properties based on molecular structure. nih.gov | Identification of structural motifs that enhance desired properties and the design of more potent or efficient analogs. |
| Molecular Docking | Simulating the binding of ligands to biological macromolecules. ingentaconnect.comorientjchem.org | Rational design of selective inhibitors for therapeutic targets and understanding of ligand-receptor interactions. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of molecules and molecular complexes over time. researchgate.net | Elucidation of the conformational changes and binding stability of this compound analogs in biological systems. |
| Quantum Chemical Calculations | Predicting electronic structure, spectroscopic properties, and reactivity. | Design of novel materials with tailored optical and electronic properties for applications in organic electronics and photonics. |
Exploration of New Applications as Advanced Chemical Tools and Materials
While the biological activities of quinazoline derivatives have been extensively studied, their potential as advanced chemical tools and functional materials remains largely untapped. The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for a variety of novel applications.
One promising area of research is the development of this compound-based fluorescent probes and sensors. The quinazoline core can act as a fluorophore, and by judiciously modifying the substituents on the benzyl group and the quinazoline ring, it may be possible to create molecules whose fluorescence properties are sensitive to their local environment. researchgate.net This could lead to the development of novel sensors for the detection of metal ions, anions, or biologically important molecules.
The incorporation of the this compound moiety into polymeric structures could also lead to the development of new functional materials. For example, polymers containing this scaffold could exhibit interesting thermal, mechanical, or optical properties. The benzyl group provides a handle for further functionalization, allowing for the tuning of the polymer's properties and its integration into more complex architectures.
Furthermore, the unique electronic properties of the quinazoline ring suggest that this compound derivatives could find applications in the field of organic electronics. researchgate.net By designing molecules with appropriate electron-donating and electron-accepting groups, it may be possible to create materials with tailored charge-transport properties for use in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices. The benzyl group can be functionalized to influence the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices.
| Potential Application Area | Rationale for Using this compound | Future Research Directions |
| Fluorescent Probes and Sensors | The quinazoline core can serve as a fluorophore, and the benzyl group allows for tunable photophysical properties. researchgate.net | Synthesis and characterization of a library of derivatives with varying substituents to study their sensing capabilities for specific analytes. |
| Functional Polymers | The quinazoline moiety can impart unique thermal, optical, or electronic properties to a polymer backbone. | Development of polymerization methods to incorporate the this compound unit into different polymer architectures and investigation of the resulting material properties. |
| Organic Electronics | The π-conjugated system of the quinazoline ring suggests potential for charge transport. researchgate.net | Design and synthesis of derivatives with tailored electronic properties and investigation of their performance in organic electronic devices such as OLEDs and OFETs. |
| Chemical Biology Tools | The scaffold can be functionalized to create probes for studying biological processes. | Development of photoaffinity labels or clickable probes based on the this compound structure to identify and study its biological targets. |
Q & A
Q. What are the common synthetic routes for preparing 3-benzyl-4H-quinazoline derivatives in academic research?
- Methodological Answer: The synthesis typically involves cyclization of 2-aminobenzamide precursors with benzyl halides or aldehydes. For example, electrochemical oxidative cyclization using aluminum and carbon electrodes in acetic acid at room temperature has been reported for analogous quinazolinones, achieving high yields under mild conditions . Traditional thermal methods, such as coupling 2-aminobenzamides with substituted benzyl chlorides at elevated temperatures (e.g., 80–120°C), are also widely used but may require transition metal catalysts .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) is the gold standard for resolving molecular geometry. ORTEP-III is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks . For accurate refinement, high-resolution data (≤1.0 Å) and twinning correction may be required, especially for derivatives with flexible substituents .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl group integration at δ 4.5–5.5 ppm for CH₂).
- UV-Vis : Absorbance peaks near 260–280 nm indicate π→π* transitions in the quinazoline core .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation pathways .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound analogs across different studies?
- Methodological Answer: Discrepancies often arise from variations in substituent positioning (e.g., para vs. meta benzyl groups) or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with controlled substitutions (e.g., electron-withdrawing vs. donating groups) .
- Standardized Bioassays : Use consistent cell lines (e.g., HEK293 for CNS activity) and control for pharmacokinetic factors like blood-brain barrier permeability .
Q. What strategies optimize the electrochemical synthesis of this compound to minimize by-products?
- Methodological Answer: Key parameters include:
- Electrode Material : Carbon electrodes reduce side reactions compared to platinum .
- Electrolyte Composition : Acetic acid enhances proton transfer efficiency, minimizing over-oxidation .
- Temperature Control : Room-temperature reactions (<30°C) suppress dimerization .
Q. How can computational modeling predict the binding affinity of this compound derivatives to target proteins (e.g., GABA receptors)?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model ligand-receptor interactions. Focus on:
- Hydrophobic Pocket Alignment : Benzyl group orientation in receptor cavities .
- Free Energy Calculations : MM/PBSA or MM/GBSA to validate binding stability .
Data Contradiction Analysis
Q. Why do some studies report high anticonvulsant activity for this compound derivatives, while others show negligible effects?
- Methodological Answer: Contradictions may stem from:
- Substituent Effects : Electron-deficient benzyl groups (e.g., 4-Cl substitution) enhance receptor affinity, whereas bulky groups hinder binding .
- Dosage Variability : In vivo studies may use non-optimal doses; establish dose-response curves with ED₅₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
